molecular formula C15H17NO3 B14860410 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol

2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol

Cat. No.: B14860410
M. Wt: 259.30 g/mol
InChI Key: IMZFOPXVXHAJLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol can be achieved through various methods. One common approach involves the reaction of 3,4-dimethoxyphenylamine with formaldehyde and phenol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (phenolic and amino) make it versatile for various chemical reactions and applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-[(3,4-dimethoxyanilino)methyl]phenol

InChI

InChI=1S/C15H17NO3/c1-18-14-8-7-12(9-15(14)19-2)16-10-11-5-3-4-6-13(11)17/h3-9,16-17H,10H2,1-2H3

InChI Key

IMZFOPXVXHAJLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)OC

Origin of Product

United States

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